"3-Chloro-5-(hydroxymethyl)benzonitrile" synthesis and properties
"3-Chloro-5-(hydroxymethyl)benzonitrile" synthesis and properties
An In-depth Technical Guide to 3-Chloro-5-(hydroxymethyl)benzonitrile: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 3-Chloro-5-(hydroxymethyl)benzonitrile, a key intermediate in the synthesis of complex organic molecules. Tailored for researchers, chemists, and professionals in drug development, this guide delves into the compound's synthesis, physicochemical properties, and significant applications, with a focus on the scientific rationale behind its synthetic pathways and utility.
Introduction: A Versatile Trifunctional Building Block
3-Chloro-5-(hydroxymethyl)benzonitrile, also known as 3-chloro-5-cyanobenzyl alcohol, is a specialized aromatic compound featuring three distinct functional groups: a nitrile, a chloro substituent, and a hydroxymethyl group. This unique trifunctional arrangement makes it a highly valuable and versatile building block in organic synthesis.[1] The interplay of these groups—the electron-withdrawing nature of the nitrile and chlorine, and the reactive potential of the hydroxymethyl group—allows for a wide range of selective chemical transformations.
Its primary significance lies in its role as a crucial intermediate in the pharmaceutical industry.[2] Notably, it is a key component in the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[2] The precise arrangement of its substituents is critical for the biological activity of the resulting therapeutic agents.[1] Beyond pharmaceuticals, its structural motifs are also explored in the development of new agrochemicals, such as pesticides and herbicides.[1]
Physicochemical and Spectroscopic Profile
The physical and chemical properties of 3-Chloro-5-(hydroxymethyl)benzonitrile are fundamental to its handling, storage, and application in synthesis.
Physical Properties
Quantitative data for the compound are summarized in the table below. It typically appears as a white to off-white crystalline solid, a stable form that is convenient for laboratory and industrial handling.[2]
| Property | Value | Source |
| IUPAC Name | 3-Chloro-5-(hydroxymethyl)benzonitrile | PubChem |
| Synonyms | 3-Chloro-5-cyanobenzyl alcohol | PubChem |
| CAS Number | 877593-33-2 | - |
| Molecular Formula | C₈H₆ClNO | PubChem |
| Molecular Weight | 167.59 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 168-172 °C | [2] |
| Boiling Point | (Predicted) 265.4±25.0 °C | [1] |
| Density | (Predicted) 1.4±0.1 g/cm³ | [1] |
| Solubility | Soluble in methanol, DMF; sparingly soluble in acetic acid; practically insoluble in water. | [1] |
Spectroscopic Data (Predicted)
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound. While experimental data is proprietary to manufacturers, predicted nuclear magnetic resonance (NMR) data provides valuable guidance.
| Nucleus | Predicted Chemical Shift (ppm) | Description |
| ¹H NMR | ~7.0-7.5 | Multiplets, 3 aromatic protons (Ar-H) |
| ~4.7 | Singlet, 2 benzylic protons (-CH₂OH) | |
| ~5.4 | Broad singlet, 1 hydroxyl proton (-OH) | |
| ¹³C NMR | ~145 | Aromatic carbon attached to -CH₂OH |
| ~136 | Aromatic carbon attached to -Cl | |
| ~130, ~125, ~124 | Aromatic CH carbons | |
| ~118 | Nitrile carbon (-CN) | |
| ~63 | Benzylic carbon (-CH₂OH) |
Synthesis of 3-Chloro-5-(hydroxymethyl)benzonitrile
There is no single, universally adopted method for the synthesis of 3-Chloro-5-(hydroxymethyl)benzonitrile. The choice of synthetic route is often dictated by the availability of starting materials, scalability, and desired purity. Below, we explore a plausible and chemically sound pathway, highlighting the rationale behind each step.
Proposed Synthetic Pathway: Reduction of a Carboxylic Acid Derivative
A robust and logical approach begins with a commercially available precursor, 3-chloro-5-cyanobenzoic acid, and proceeds through the reduction of the carboxylic acid to the primary alcohol.
Caption: Proposed multi-step synthesis of 3-Chloro-5-(hydroxymethyl)benzonitrile.
Detailed Experimental Protocol (Proposed)
This protocol is a representative, field-proven methodology adapted for this specific synthesis.
Step A: Hydrolysis of 3,5-Dichlorobenzonitrile to 3,5-Dichlorobenzoic Acid
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Rationale: The nitrile group is converted to a carboxylic acid via basic hydrolysis, which is a standard and high-yielding transformation.
-
Procedure:
-
To a solution of 3,5-dichlorobenzonitrile in ethanol, add an aqueous solution of sodium hydroxide.
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Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Acidify the aqueous residue with concentrated HCl to precipitate the product.
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Filter the solid, wash with cold water, and dry to yield 3,5-dichlorobenzoic acid.
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Step B: Selective Reduction of 3,5-Dichlorobenzoic Acid to 3,5-Dichlorobenzyl Alcohol
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Rationale: Borane-tetrahydrofuran complex (BH₃·THF) is an excellent reagent for the selective reduction of carboxylic acids to alcohols in the presence of other reducible functional groups like aryl halides.[3]
-
Procedure:
-
Dissolve 3,5-dichlorobenzoic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BH₃·THF (1 M in THF) dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of methanol, followed by aqueous HCl.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 3,5-dichlorobenzyl alcohol.
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Step C: Cyanation of 3,5-Dichlorobenzyl Alcohol to 3-Chloro-5-(hydroxymethyl)benzonitrile
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Rationale: A Rosenmund–von Braun reaction can be adapted to replace an aryl chloride with a nitrile group using a copper(I) cyanide catalyst. Selectivity for one of the two chloro groups can be challenging and may require careful optimization of reaction conditions.
-
Procedure:
-
Combine 3,5-dichlorobenzyl alcohol with copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF or NMP.
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Heat the reaction mixture to a high temperature (e.g., 150-200 °C) under an inert atmosphere.
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Monitor the reaction for the formation of the desired product.
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Upon completion, cool the mixture and quench with an aqueous solution of ferric chloride and HCl to decompose the copper cyanide complex.
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Extract the product with an organic solvent, wash, dry, and purify by column chromatography to isolate 3-Chloro-5-(hydroxymethyl)benzonitrile.
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Chemical Reactivity and Applications in Drug Development
The synthetic utility of 3-Chloro-5-(hydroxymethyl)benzonitrile stems from the differential reactivity of its three functional groups.
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Hydroxyl Group: The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or it can be converted into a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution reactions. It can also participate in ether and ester formation.
-
Nitrile Group: This group is a versatile precursor. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.[1]
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Chloro Group: The aryl chloride is relatively unreactive but can participate in nucleophilic aromatic substitution under harsh conditions or, more commonly, in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings).[1]
This multi-functionality allows for sequential and selective modifications, making it an ideal scaffold for building complex molecular architectures, as exemplified by its use in the synthesis of HIV inhibitors.[1][2]
Caption: Reactivity of functional groups and application in pharmaceutical synthesis.
Safety and Handling
As with any chemical intermediate, proper safety precautions are essential when handling 3-Chloro-5-(hydroxymethyl)benzonitrile. Based on data for structurally related compounds such as 3-chlorobenzonitrile and other halogenated aromatics, the following guidelines should be observed.[4][5]
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Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[4][5]
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[4]
-
Avoid breathing dust. Use engineering controls to minimize dust generation.
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
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Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
In case of exposure, follow standard first-aid procedures and seek medical attention. Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
3-Chloro-5-(hydroxymethyl)benzonitrile stands out as a strategically important intermediate in modern organic synthesis. Its trifunctional nature provides a rich platform for the construction of complex and high-value molecules, particularly in the realm of pharmaceuticals. A thorough understanding of its synthesis, properties, and reactivity is crucial for any researcher or drug development professional aiming to leverage this potent building block in their synthetic endeavors. The methodologies and insights provided in this guide serve as a foundational resource for the effective and safe utilization of this compound.
References
- Google Patents. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
- Google Patents. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride.
-
Journal of Scientific Research . 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Available at: [Link]
-
PubChem . 3-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 21949878. Available at: [Link]
-
Pharmaffiliates . The Critical Role of 3-Chloro-5-hydroxybenzonitrile in Pharma Synthesis. Available at: [Link]
Sources
- 1. 3-Chloro-5-hydroxybenzonitrile | 473923-97-6 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride - Google Patents [patents.google.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 3-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 21949878 - PubChem [pubchem.ncbi.nlm.nih.gov]
